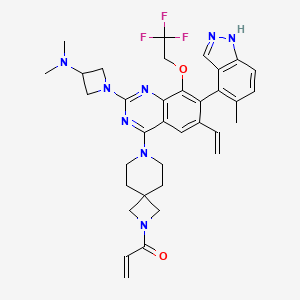
KRAS G12C inhibitor 37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 37 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a glycine-to-cysteine substitution at position 12 of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant protein and inhibit its activity, thereby halting cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 37 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. The process typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by regioselective nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of transition-metal-free oxidation processes and chromatography-free purification methods to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 37 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include the final this compound compound with a tetrahydropyridopyrimidine core, substituted piperazine, and other functional groups essential for its biological activity .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Undergoing clinical trials for the treatment of KRAS G12C-mutant cancers, particularly NSCLC. .
Wirkmechanismus
KRAS G12C inhibitor 37 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, the compound effectively halts cell proliferation and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
KRAS G12C inhibitor 37 is compared with other similar compounds, such as sotorasib (AMG 510) and adagrasib (MRTX849). While all these compounds target the same KRAS G12C mutation, this compound may offer unique advantages in terms of binding affinity, selectivity, and resistance profiles .
List of Similar Compounds
- Sotorasib (AMG 510)
- Adagrasib (MRTX849)
- Glecirasib (JAB-21822)
- FMC-376
- RM-018 .
This compound represents a promising advancement in the targeted treatment of KRAS G12C-mutant cancers, with ongoing research aimed at optimizing its efficacy and overcoming resistance mechanisms.
Eigenschaften
Molekularformel |
C35H39F3N8O2 |
|---|---|
Molekulargewicht |
660.7 g/mol |
IUPAC-Name |
1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42) |
InChI-Schlüssel |
AHOBXXAGZPGARY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


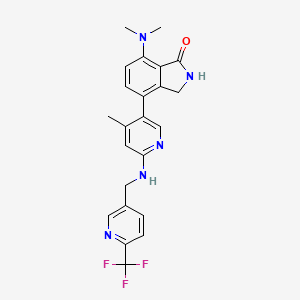
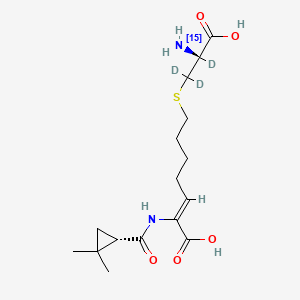
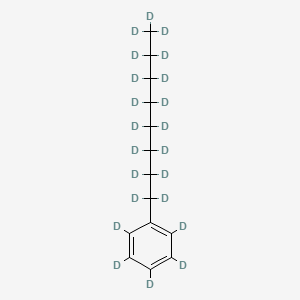
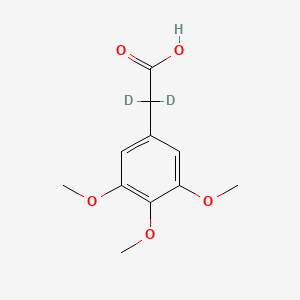
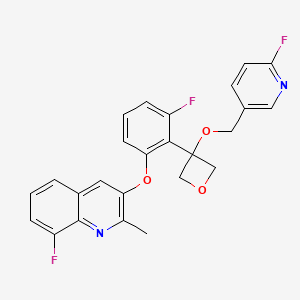
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
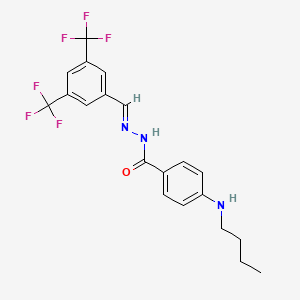
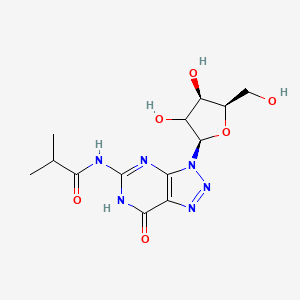

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
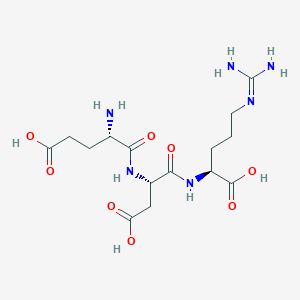
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)

